molecular formula C18H14N2O4 B2688062 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 351001-15-5

2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid

Cat. No.: B2688062
CAS No.: 351001-15-5
M. Wt: 322.32
InChI Key: POUNLCVQYLKRON-UHFFFAOYSA-N
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Description

2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid is a quinoline derivative with significant potential in various scientific fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry . This particular compound is known for its unique structure, which includes a quinoline core substituted with a carbamoylmethoxy group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products:

Scientific Research Applications

2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Quinoline-4-carboxylic Acid: Shares the quinoline core but lacks the carbamoylmethoxy group.

    2-Phenylquinoline: Similar structure but without the carboxylic acid group.

Uniqueness: 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

2-[4-(2-amino-2-oxoethoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)20-16/h1-9H,10H2,(H2,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUNLCVQYLKRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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